Enshicine

Description

Contextualization of Enshicine within Natural Product Chemistry

This compound is a chemical compound classified as an aryltetralin lignan (B3055560). Lignans (B1203133) are a diverse group of naturally occurring polyphenols found widely in the plant kingdom. wikipedia.orgwikidata.orgnih.govwikipedia.org They are secondary metabolites derived from the oxidative dimerization of two phenylpropanoid units. wikipedia.orgwikidata.org Within the broad category of lignans, aryltetralin lignans represent a specific structural class characterized by an aryltetralin skeleton. wikidata.orgbiorxiv.org this compound has been identified as a constituent of Schisandra henryi, a plant species known to contain various lignans. researchgate.netresearchgate.netwikipedia.orgfishersci.ca The study of natural products like this compound within the field of natural product chemistry involves the isolation, structural elucidation, and investigation of their properties and potential biological activities. nih.govwikipedia.org

Significance of Aryltetralin Lignan Research in Contemporary Biomedical Science

Research into aryltetralin lignans holds significant importance in contemporary biomedical science primarily due to the potent biological activities observed in several compounds belonging to this class. wikidata.orgwikidata.orgbiorxiv.orgguidetopharmacology.org Notably, podophyllotoxin (B1678966) and its semi-synthetic derivatives, such as etoposide (B1684455) and teniposide, are well-established chemotherapeutic agents utilized in the treatment of various cancers. wikidata.orgwikidata.orgguidetopharmacology.org These compounds exert their effects by interfering with DNA topoisomerase II, an essential enzyme for DNA replication and cell division. wikidata.orgwikidata.org The success of these aryltetralin lignan derivatives in cancer therapy underscores the potential for discovering new therapeutic agents within this structural class, driving ongoing research in this area. wikidata.orgwikidata.org

Historical Perspectives on this compound Discovery and Initial Research

The discovery and initial research on this compound are linked to phytochemical investigations of the Schisandra genus, particularly Schisandra henryi. The structure of this compound from Schisandra henryi was reported in 1984 by researchers Liu, Huang, Ayer, and Nakashima in the journal Phytochemistry. wikipedia.orgtcichemicals.commims.comnih.gov This marked a key step in identifying and characterizing this specific aryltetralin lignan. Early research focused on the isolation and structural determination of natural compounds from plants like Schisandra henryi, contributing to the broader understanding of the chemical diversity within this plant species and the lignan class. wikipedia.orgtcichemicals.commims.comnih.gov

Research findings related to this compound primarily confirm its presence in Schisandra henryi alongside other lignans such as epischisandrone, epiwulignan A1, epithis compound, and wulignan A1 and A2. researchgate.netresearchgate.netwikipedia.orgfishersci.ca While Schisandra henryi extracts and other lignans from the genus have been investigated for various biological activities, including anticancer, anti-inflammatory, and antioxidant properties, specific detailed biological research findings focused solely on this compound are not extensively documented in the provided search results. fishersci.camims.comnih.govfishersci.dk Its significance is largely contextualized within the known bioactivity of related aryltetralin lignans and the medicinal potential of its source plant.

| Compound Name | Source Plant | Key Discovery/Research Detail |

| This compound | Schisandra henryi | Structure reported in 1984. wikipedia.orgtcichemicals.commims.comnih.gov |

| Podophyllotoxin | Podophyllum spp. | Isolated in 1880, key anticancer precursor. wikidata.orgwikidata.orgguidetopharmacology.org |

| Etoposide | Semi-synthetic | Chemotherapeutic agent derived from podophyllotoxin. wikidata.orgwikidata.orgguidetopharmacology.org |

| Teniposide | Semi-synthetic | Chemotherapeutic agent derived from podophyllotoxin. wikidata.orgwikidata.orgguidetopharmacology.org |

| Ganschisandrine | Schisandra henryi | Lignan found in the plant. citeab.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

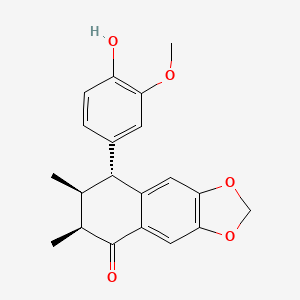

IUPAC Name |

(6S,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |

InChI |

InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11+,19-/m1/s1 |

InChI Key |

PKDKRIQIMYSIFF-RMDKCXRXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C |

Canonical SMILES |

CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |

Origin of Product |

United States |

Enshicine Natural Occurrence and Bioproduction Research

Botanical Sources and Phytochemical Studies of Enshicine

This compound's presence has been confirmed through various phytochemical investigations of Schisandra species. These studies aim to identify and quantify the diverse array of secondary metabolites, including lignans (B1203133), present in different parts of these plants.

Schisandra henryi as a Primary Source

Schisandra henryi C. B. Clarke is recognized as a primary botanical source of this compound. This woody vine species is endemic to the Yunnan Province of China. caymanchem.comnih.gov Phytochemical analyses of S. henryi have consistently identified this compound among its lignan (B3055560) constituents. caymanchem.comnih.govlookchem.comiomcworld.comcaymanchem.comspectrumchemical.comnih.govbidepharm.comnih.gov Studies have isolated this compound from various parts of S. henryi, including seeds, leaves, and stems. nih.govlookchem.com For instance, research on S. henryi seeds led to the isolation of 13 lignans, including this compound. lookchem.com Similarly, analysis of methanolic leaf extracts identified this compound along with other lignans. lookchem.com

Identification of this compound in Other Schisandra Species

While Schisandra henryi is a notable source, this compound has also been identified in other species within the Schisandra genus. Phytochemical profiling of different Schisandra species has revealed similar chemical compositions, with lignans being a characteristic group of compounds across the genus. caymanchem.comiomcworld.comnih.gov Studies comparing the chemical profiles of various Schisandra species, such as S. sphenanthera, S. rubriflora, and S. chinensis, have included the identification of this compound in their analyses, although its concentration can vary between species and plant parts. caymanchem.comiomcworld.comcaymanchem.comspectrumchemical.com

Phytochemical studies often employ advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) to identify and quantify these compounds. lookchem.combidepharm.comnih.gov

Available data on lignan content in Schisandra henryi in vitro cultures highlights the presence of various lignans. While specific quantitative data solely for this compound across different studies is limited, research has provided concentrations for major lignans and total lignan content in different culture types and plant parts. For example, one study on S. henryi microshoots grown in bioreactors reported significant amounts of major lignans like schisantherin B and schisantherin A. lookchem.com Another study on S. henryi in vitro cultures confirmed the presence of this compound and provided maximum total amounts for different groups of metabolites, including aryltetralin lignans. bidepharm.comnih.gov

| Plant Material / Culture Type | Major Lignans Detected (Example) | Maximum Content (mg/100 g DW) (Example) | Reference |

| S. henryi Leaves (Parent Plant) | Schisantherin B, Schisantherin A | 361.24 (Schisantherin B) | lookchem.com |

| S. henryi Microshoots (Bioreactor Culture) | Schisantherin B, Schisantherin A | 390.16 (Schisantherin B) | lookchem.com |

| S. henryi In Vitro Cultures (Biomass) | Schisantherin B, Schisantherin A | 622.59 (Schisantherin B) | bidepharm.comnih.gov |

| S. henryi In Vitro Cultures (Total Lignans) | - | 873.71 (Total Lignans) | bidepharm.comnih.gov |

Investigations into this compound Biosynthetic Pathways

The biosynthesis of lignans, including this compound, in plants is a complex process that originates from the phenylpropanoid pathway.

Enzymatic Mechanisms of Lignan Biosynthesis Relevant to this compound

Lignans are generally derived from the stereoselective oxidative coupling of two phenylpropanoid monomers, also known as monolignols. This coupling, typically occurring at the β-β' (C8-C8') bond, is a key step in lignan biosynthesis and is often catalyzed by enzymes such as peroxidases and laccases. iomcworld.com The phenylpropanoid pathway itself involves a series of enzymatic reactions starting from phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, a precursor for various phenylpropanoids. Subsequent enzymatic steps lead to the formation of monolignols.

While the general enzymatic mechanisms for lignan formation through oxidative coupling are understood, detailed information on the specific enzymes directly involved in the biosynthesis of this compound, an aryltetralin lignan, is not extensively detailed in the provided search results. However, the biosynthesis of dibenzocyclooctadiene lignans, a related group also found in Schisandra, has been suggested to involve specific pathways. iomcworld.com Further research is needed to fully elucidate the precise enzymatic cascade leading to the formation of the aryltetralin skeleton characteristic of this compound.

Precursor Identification and Metabolic Pathway Elucidation

The precursors for lignan biosynthesis are derived from the shikimate and phenylpropanoid pathways. Phenylalanine, produced via the shikimate pathway, serves as a primary starting material for the phenylpropanoid pathway. Through a series of enzymatic transformations, including hydroxylation and methylation, phenylpropanoids are formed, which then serve as the monomers for lignan synthesis.

While the general precursors for lignans are well-established, specific studies detailing the precise metabolic pathway and precursor identification leading solely to this compound are not prominently featured in the search results. The biosynthesis of different lignan subtypes involves divergent pathways and cyclization patterns following the initial coupling of phenylpropanoid monomers. Elucidating the complete metabolic route for this compound requires further investigation into the specific enzymes and intermediate compounds involved in the formation of its unique aryltetralin structure.

Biotechnological Production Strategies for this compound

Given the medicinal potential of lignans and the sometimes limited availability of wild plant material, biotechnological approaches for the production of compounds like this compound have been explored.

Research has demonstrated the utility of in vitro cultures of Schisandra henryi as a promising tool for the biotechnological production of lignans, including this compound. caymanchem.comnih.govlookchem.comiomcworld.comcaymanchem.comspectrumchemical.combidepharm.comnih.gov Various in vitro culture techniques, such as microshoot cultures grown in agar (B569324) or liquid media, agitated cultures, suspension cultures, and cultures in bioreactors (e.g., temporary immersion systems), have been investigated. lookchem.combidepharm.comnih.gov

These biotechnological methods offer advantages such as production independent of environmental conditions, consistent quality, and the potential for higher yields of desired compounds compared to traditional agriculture. spectrumchemical.com Studies have shown that in vitro cultures of S. henryi can accumulate significant amounts of secondary metabolites, including lignans. lookchem.combidepharm.comnih.gov The biosynthetic potential of S. henryi in vitro cultures has been confirmed, with total amounts of secondary metabolites in some in vitro extracts being significantly higher than in leaf extracts from the parent plant. bidepharm.comnih.gov

Bioreactor systems, such as PlantForm bioreactors, have been successfully employed for the cultivation of S. henryi microshoots, demonstrating their potential for scaled-up production. lookchem.comnih.gov Elicitation, using substances like methyl jasmonate or yeast extract, has also been explored as a strategy to enhance lignan production in Schisandra in vitro cultures.

These biotechnological strategies provide a sustainable and controlled alternative for obtaining this compound and other valuable lignans from Schisandra henryi, reducing reliance on wild harvesting of this endemic species. lookchem.comcaymanchem.com

In Vitro Plant Cell and Tissue Culture Systems

Microshoot and Callus Culture Optimization

Studies on Schisandra henryi have compared the phytochemical profiles and antioxidant potential of different in vitro culture types, including agar microshoot culture, agitated microshoot culture, suspension culture, and callus culture. researchgate.netresearchgate.net While these studies often focus on the total phenolic content or major lignans, the presence of this compound has been confirmed in these culture types. mdpi.comresearchgate.nettechscience.cndntb.gov.ua Optimizing culture conditions, including PGR combinations, is crucial for improving callus induction and growth, which can impact the production of secondary metabolites. plantcelltechnology.comejbiotechnology.info

Bioreactor-Based Cultivation for Enhanced this compound Accumulation

Bioreactor systems offer the potential for scaling up plant cell and tissue cultures for the mass production of targeted compounds. journalssystem.commdpi.comnih.gov Cultivation in bioreactors can provide controlled environments that may lead to enhanced biomass growth and secondary metabolite accumulation compared to traditional methods. mdpi.comnih.govgfi.orgnottingham.ac.uk

Microshoot cultures of Schisandra henryi grown in temporary immersion systems (TIS), such as PlantForm bioreactors, have been investigated. researchgate.netmdpi.comresearchgate.netmdpi.com These systems allow for better control of the culture environment, including nutrient supply and aeration. nih.govgfi.org While bioreactor cultivation has shown promising results for biomass increase in Schisandra henryi microshoots, the total lignan content in bioreactor extracts has been reported to be lower compared to agar microshoot cultures in some instances. mdpi.com However, bioreactors are considered important for large-scale plant tissue and organ cultivation to generate biomass for bioactive compound production. journalssystem.com

Strategies for Yield Improvement in Bioproduction Systems

Improving the yield of this compound in bioproduction systems involves various strategies aimed at enhancing the biosynthesis and accumulation of this compound in in vitro cultures. These strategies can include the optimization of culture conditions, as discussed above, as well as the application of elicitors and biosynthetic precursors. journalssystem.commdpi.com

Elicitation, which involves adding compounds to the culture medium to induce or enhance secondary metabolite synthesis, is a well-known strategy for yield improvement in plant cell cultures. mdpi.com While the search results mention the stimulation of secondary metabolite production in Schisandra henryi cultures by the addition of elicitors and biosynthetic precursors, specific data on the impact of these strategies solely on this compound yield is not explicitly detailed in the provided snippets. mdpi.com However, the application of elicitors has been shown to enhance total lignan production in Schisandra rubriflora microshoots grown in bioreactors. mdpi.com

Selecting high-yielding parent plants for culture initiation is also considered an effective approach for obtaining high-yielding in vitro cultures. nottingham.ac.uk Further yield enhancement can be pursued through screening and cloning high-yielding cell lines. nottingham.ac.uk

Genetic and Metabolic Engineering Approaches for this compound Biosynthesis

Genetic and metabolic engineering offer powerful tools to manipulate the biosynthetic pathways of plants and microorganisms to increase the production of desired compounds. britannica.comwikipedia.orguni-hannover.de These approaches involve modifying the genes and enzymes involved in the biosynthesis of secondary metabolites. britannica.comwikipedia.orguni-hannover.de

While the provided search results discuss genetic engineering in the broader context of plant biotechnology and the production of bioactive compounds, specific details on the genetic or metabolic engineering of Schisandra henryi directly targeting this compound biosynthesis are not extensively provided. journalssystem.comnih.govbritannica.comwikipedia.orgcbd.int However, research in plant biotechnology, including genetic modifications, is recognized as a means to improve the efficiency of biosynthesis of secondary metabolites. journalssystem.com Understanding the biosynthetic pathway of lignans in Schisandra species is crucial for applying targeted engineering approaches. Lignans are formed by the dimerization of phenylpropane units, and their biosynthesis involves specific enzymes. techscience.cniomcworld.com Further research into the specific genes and enzymes involved in this compound biosynthesis in Schisandra henryi would be necessary for targeted genetic and metabolic engineering efforts to enhance its production.

Compound Table

| Compound Name | PubChem CID |

| This compound | 161187 |

Interactive Table: this compound Presence in Schisandra henryi In Vitro Cultures

| Culture Type | This compound Presence | Notes | Source(s) |

| Agar Microshoot | Confirmed | Identified along with other aryltetralin lignans. | mdpi.comresearchgate.nettechscience.cndntb.gov.ua |

| Agitated Microshoot | Confirmed | Identified along with other aryltetralin lignans. | researchgate.netresearchgate.net |

| Suspension Culture | Confirmed | Tested as part of in vitro culture assessments. | researchgate.netmdpi.comresearchgate.net |

| Callus Culture | Confirmed | Identified along with other aryltetralin lignans. | mdpi.comresearchgate.nettechscience.cndntb.gov.ua |

| Bioreactor (PlantForm) | Confirmed | Found in microshoots grown in temporary immersion systems. | researchgate.netmdpi.comresearchgate.netmdpi.com |

Advanced Analytical Methodologies for Enshicine Research

Chromatographic Techniques for Enshicine Isolation and Purification

Chromatographic techniques play a vital role in separating this compound from complex mixtures, enabling its isolation and purification for further study. These methods leverage the differential interactions of compounds with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-polar or moderately polar compounds, making it relevant for this compound depending on its polarity nih.gov. Developing an effective HPLC method involves several key steps, starting with understanding the properties of the compound, such as its chemical structure, solubility, polarity, and pKa wikipedia.org. This understanding guides the selection of the appropriate column, which is considered the heart of the HPLC system wikipedia.org. Reversed-phase columns, such as C18, are common starting points for non-polar or moderately polar analytes nih.gov.

The selection and optimization of the mobile phase are also essential for achieving effective separation and reproducibility nih.gov. Mobile phases typically consist of a mixture of water and organic solvents like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) nih.govwikipedia.org. Buffer and pH considerations are critical, especially for ionizable compounds, to ensure appropriate retention behavior nih.gov. Gradient elution, where the mobile phase composition changes over time, is often used to separate compounds with a wide range of polarities nih.gov. Detector choice, such as UV-Vis detectors, depends on the analyte's properties and the required sensitivity nih.gov. UV detectors are common and work well with many solvents, although some solvents have high UV cutoffs that require consideration nih.gov. Research has utilized RP-HPLC-UV systems for the quantification of compounds including this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for this compound Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful hyphenated technique employed for the profiling and analysis of compounds like this compound, particularly in complex samples. UHPLC offers enhanced speed and resolution compared to conventional HPLC due to smaller particle size stationary phases. Coupling UHPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, enabling the identification and quantification of analytes within complex matrices.

UHPLC-MS/MS methods involve optimizing chromatographic separation parameters, similar to HPLC, followed by detection and fragmentation in the mass spectrometer. This technique is valuable for confirming the presence of specific compounds, such as this compound, epithis compound, and dimethylwulignan A1, within samples. The MS/MS component provides structural information through the fragmentation patterns of the parent ions, aiding in positive identification. This approach is particularly useful for targeted analysis and quantification of compounds at low concentrations in various sample types, including biological tissues.

Centrifugal Partition Chromatography (CPC) for Preparative Separation

Centrifugal Partition Chromatography (CPC), also known as Counter Current Chromatography (CCC), is a liquid-liquid chromatographic technique used for preparative separation and purification, offering advantages over methods requiring solid stationary phases. Unlike traditional chromatography, CPC utilizes two immiscible liquid phases, with one phase immobilized as the stationary phase by a centrifugal field. This eliminates irreversible adsorption of compounds onto a solid support, leading to high recovery rates and loading capacities.

The separation in CPC is based on the partition coefficient (Kd) of the analyte between the two immiscible phases. By carefully selecting the biphasic solvent system, the selectivity for different compounds can be tuned. CPC is suitable for isolating a wide range of chemical species, including polar and non-polar molecules. Its scalability from analytical to industrial levels makes it a valuable tool for obtaining larger quantities of purified compounds. While not specifically mentioned for this compound in the provided results, CPC's capabilities in purifying natural products suggest its potential application in the preparative isolation of this compound.

Spectroscopic and Spectrometric Characterization Methods for this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and properties of the compound based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic compounds, providing detailed information about the arrangement of atoms and functional groups. Both ¹H NMR and ¹³C NMR are commonly used to analyze the chemical environment of hydrogen and carbon atoms, respectively. Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. UV-Vis spectroscopy, while less useful for detailed structural identification, is valuable for detecting the presence of conjugated systems and aromatic rings and is an important tool for quantifying substances that absorb in the UV-Vis range. Mass spectrometry (MS), often coupled with chromatography (as in UHPLC-MS/MS), provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and purity. High-resolution mass spectrometry can provide elemental composition information. The combination of these spectroscopic and spectrometric techniques allows for comprehensive structural confirmation of isolated and purified this compound.

Advanced Analytical Method Validation for this compound Quantification

Validating analytical methods for this compound quantification is a critical step to ensure the accuracy, reliability, and consistency of the results. Method validation demonstrates that an analytical procedure is suitable for its intended use and is often performed according to regulatory guidelines such as ICH guidelines.

Key parameters assessed during method validation include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, range, and robustness. Accuracy refers to the closeness of agreement between the measured value and the true value. Precision indicates the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision). Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable accuracy and precision. Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. Comprehensive validation ensures that the developed analytical methods for this compound quantification are reliable and fit for their intended purpose.

Enshicine Biological Activity Research and Mechanistic Elucidation

Investigations into Enshicine's Molecular Mechanisms of Action

Investigations into the molecular mechanisms underlying the biological activities of this compound and related Schisandra lignans (B1203133) have focused on their interactions with cellular signaling pathways. researchgate.netbrieflands.comresearchgate.netdntb.gov.uadntb.gov.uasciencegate.appnih.govdntb.gov.uaresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net These studies aim to elucidate how these compounds exert their effects at the cellular and molecular levels.

This compound's Modulation of Cellular Signaling Pathways

This compound and other lignans from the Schisandra genus have been shown to modulate various intracellular signaling pathways. researchgate.netbrieflands.commdpi.comresearchgate.netdntb.gov.uadntb.gov.uasciencegate.appresearchgate.netnih.govnih.govmdpi.comresearchgate.net This modulation is crucial for their observed biological activities, including anti-inflammatory and potential anti-cancer effects. mdpi.combrieflands.comdntb.gov.uanih.govresearchgate.net Key pathways influenced by these compounds include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. mdpi.combrieflands.comdntb.gov.uadntb.gov.uanih.govmdpi.comresearchgate.net

The MAPK pathway is a critical cellular signaling cascade involved in regulating diverse cellular activities such as proliferation, differentiation, and the inflammatory response. nih.govwikipedia.org Research suggests that Schisandra lignans, including those related to this compound, can influence the dynamics of the MAPK pathway. researchgate.netmdpi.combrieflands.comresearchgate.netdntb.gov.uasciencegate.appmdpi.comresearchgate.netresearchgate.net For example, some lignans have been shown to inhibit the phosphorylation of key components within the MAPK pathway, such as JNK, ERK, and p38. mdpi.combrieflands.com This inhibition can contribute to their anti-inflammatory effects by reducing the expression of pro-inflammatory mediators regulated by this pathway. mdpi.combrieflands.comdiva-portal.org

The PI3K/Akt pathway is another fundamental intracellular signaling pathway that plays a vital role in cell survival, growth, proliferation, and metabolism. nih.govgenome.jpwikipedia.org Studies indicate that this compound and other Schisandra lignans can regulate the activity of the PI3K/Akt pathway. researchgate.netbrieflands.commdpi.comdntb.gov.uadntb.gov.uanih.govnih.govmdpi.comresearchgate.netresearchgate.netwikipedia.org Modulation of this pathway by lignans has been implicated in various biological effects, including potential anti-cancer activities and neuroprotection. mdpi.comnih.govnih.govresearchgate.netwikipedia.org For instance, some lignans have been observed to downregulate Akt phosphorylation, thereby suppressing the PI3K-Akt signaling pathway. mdpi.com This can lead to effects such as the induction of apoptosis in cancer cells. mdpi.com Conversely, in the context of neuroprotection, certain lignans have been shown to activate the PI3K/Akt survival signaling pathway. mdpi.com

Table 3: Modulation of Signaling Pathways by Schisandra Lignans (including those related to this compound)

| Pathway | Observed Effect | Associated Biological Activity (Examples) | Relevant Lignans (Examples from sources) |

| MAPK | Inhibition | Anti-inflammatory, Anti-cancer | Schisantherin A mdpi.combrieflands.com |

| PI3K/Akt | Regulation (Suppression/Activation) | Anti-cancer, Neuroprotection | Gomisin G, Schisantherin A mdpi.com |

| NF-κB | Inhibition | Anti-inflammatory, Anti-cancer | Schisantherin A mdpi.combrieflands.com |

Note: This table summarizes findings related to Schisandra lignans, which include this compound. Specific data for this compound's direct effect on these pathways may require further focused research. mdpi.combrieflands.comdntb.gov.uadntb.gov.uanih.govmdpi.comresearchgate.net

Nuclear Factor-kappa B (NF-κB) Signaling Interactions

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, as well as cell growth and survival. dntb.gov.uawikipedia.org Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. dntb.gov.uawikipedia.orgmdpi.comfrontiersin.org Studies on Schisandra lignans, present in extracts containing this compound, have indicated their ability to disrupt essential signaling pathways, including NF-κB. researchgate.netsemanticscholar.org While specific detailed research on isolated this compound's direct interaction with NF-κB is limited in the provided search results, the observed anti-inflammatory and anticancer effects of Schisandra henryi extracts suggest a potential modulatory role for its components, including this compound, on this pathway. NF-κB typically resides in the cytoplasm in an inactive state, bound to inhibitory IκB proteins. dntb.gov.uawikipedia.orgnih.govmdpi.com Activation involves the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and regulate gene expression. dntb.gov.uawikipedia.orgnih.govmdpi.com Natural products, including some lignans, have been explored for their capacity to inhibit NF-κB activation. frontiersin.orgnih.gov

JNK and p38 Stress-Activated Protein Kinase Involvement

The JNK and p38 mitogen-activated protein kinases (MAPKs) are key components of cellular signaling cascades that respond to various stress stimuli, including oxidative stress and inflammatory cytokines. nih.govnih.govmdpi.comphcogj.comnih.gov These kinases play diverse roles in regulating cellular processes such as apoptosis, cell cycle progression, and inflammation. wikipedia.orgnih.govmdpi.comphcogj.comnih.govfrontiersin.orgnih.govmdpi.comsciencegate.appmdpi.com Research on Schisandra lignans, found in extracts alongside this compound, has demonstrated their capacity to disrupt essential signaling pathways, including the MAPK pathway. researchgate.netsemanticscholar.org While detailed studies focusing specifically on isolated this compound's impact on JNK and p38 signaling are not extensively described in the provided snippets, the association of Schisandra henryi extracts with anti-inflammatory and anticancer activities, which often involve modulation of MAPK pathways, suggests a potential influence of this compound on these kinases. nih.govwikipedia.org JNK and p38 can influence cell fate decisions, including the induction of apoptosis. mdpi.comfrontiersin.org

This compound's Impact on Cellular Homeostasis and Stress Responses

Studies investigating the biological activities of Schisandra henryi extracts, which contain this compound, have highlighted their effects on maintaining cellular homeostasis and modulating responses to stress. mdpi.comresearchgate.netsemanticscholar.org These effects are attributed to the presence of various bioactive compounds, including lignans like this compound. The impact on cellular homeostasis and stress responses is often mediated through the modulation of key pathways such as apoptosis, cell cycle regulation, oxidative stress response mechanisms, and autophagy. researchgate.netsemanticscholar.org

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a fundamental process for tissue development and homeostasis, as well as for eliminating damaged or unwanted cells. mdpi.comnih.govmdpi.comfrontiersin.orgmdpi.commdpi.com Dysregulation of apoptosis is linked to various diseases, including cancer. mdpi.comnih.govmdpi.commdpi.commdpi.com Research on Schisandra lignans, including those present in Schisandra henryi extracts, has shown their ability to trigger apoptosis. researchgate.netsemanticscholar.orgwikipedia.org While specific detailed pathways of apoptosis induction solely by isolated this compound are not explicitly delineated in the provided search results, studies on related lignans from Schisandra species have demonstrated the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often converging on the activation of caspases. nih.govfrontiersin.orgfrontiersin.org The intrinsic pathway can be initiated by intracellular stress signals, while the extrinsic pathway is triggered by external ligands binding to death receptors on the cell surface. mdpi.comnih.govfrontiersin.org

Cell Cycle Progression Regulation

The cell cycle is a tightly regulated series of events that controls cell growth and division. wikipedia.orgfrontiersin.orgmdpi.com Proper cell cycle control is essential for preventing uncontrolled proliferation, a hallmark of cancer. wikipedia.orgfrontiersin.orgmdpi.com Studies on Schisandra lignans, found in extracts containing this compound, have indicated their capacity to arrest the cell cycle. researchgate.netsemanticscholar.org While detailed studies focusing specifically on how isolated this compound regulates cell cycle progression are not provided in the snippets, the ability of Schisandra henryi extracts to inhibit the proliferation of cancer cell lines suggests an impact on cell cycle machinery. researchgate.net Cell cycle progression is controlled by cyclins and cyclin-dependent kinases (CDKs), and disruptions in their activity can lead to cell cycle arrest at specific checkpoints (e.g., G1/S, G2/M). wikipedia.orgfrontiersin.orgsciencegate.appmdpi.com

Oxidative Stress Response Mechanisms

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. nih.govsciencegate.appmdpi.com Excessive oxidative stress can lead to cellular damage and contribute to various pathologies. nih.govmdpi.com Lignans, including those present in Schisandra henryi extracts, are known for their antioxidant properties. researchgate.netsemanticscholar.orgnih.govnih.govwikipedia.orgmdpi.com Studies on Schisandra henryi extracts containing this compound have demonstrated their antioxidant potential. researchgate.netmdpi.com While specific detailed mechanisms of how isolated this compound modulates oxidative stress response are not fully elucidated in the provided snippets, the presence of this compound in extracts with proven antioxidant activity suggests its contribution to scavenging reactive species or enhancing endogenous antioxidant defenses. nih.govmdpi.com

Autophagy Pathway Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates. nih.govmdpi.com It plays a crucial role in maintaining cellular homeostasis and can act as a survival mechanism during stress, although it can also contribute to cell death depending on the context. nih.govmdpi.com Schisandra lignans, including those found in extracts containing this compound, have been shown to modulate autophagy. researchgate.netsemanticscholar.org While detailed studies specifically on isolated this compound's impact on autophagy pathways are not provided in the search results, the observed effects of Schisandra henryi extracts on cellular homeostasis and stress responses may involve the modulation of autophagy by components like this compound. researchgate.netsemanticscholar.org The interplay between autophagy and apoptosis is complex and can influence cell fate.

This compound's Interactions with Enzymes and Receptors

Understanding how a compound interacts with enzymes and receptors is crucial for elucidating its mechanism of action at the molecular level. These interactions can involve inhibiting or activating enzyme activity or binding to and modulating receptor function.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are fundamental in pharmacology to determine how a compound affects the rate of enzyme-catalyzed reactions. Inhibitors can decrease enzyme activity, while activators can increase it. interesjournals.orgfiveable.melabome.com These studies often involve kinetic analysis to determine parameters such as inhibition constants (Ki) or activation constants (Ka), providing insights into the potency and mechanism of interaction. fiveable.mebmglabtech.com Different types of inhibition, such as competitive, uncompetitive, and mixed inhibition, can be distinguished based on their effects on enzyme kinetics. fiveable.melabome.com While general methodologies for such studies are well-established and applied to various natural compounds, specific detailed findings regarding this compound's direct inhibitory or activating effects on particular enzymes were not prominently available in the conducted searches.

Receptor Binding and Activation Profiling

Receptor binding studies are employed to quantify the interaction between a compound and a specific receptor. These studies can determine binding affinity, measured by parameters like the dissociation constant (Kd). revvity.com Activation profiling assesses the functional outcome of receptor binding, determining whether a compound acts as an agonist (activating the receptor), antagonist (blocking receptor activation), or modulator. nih.gov Various techniques, including radioligand binding assays and fluorescence-based methods like TR-FRET, are utilized for these investigations. revvity.comnih.govallucent.com Nuclear receptors, for instance, are a significant class of targets for natural compounds, and their interactions can lead to the modulation of gene expression. wikipedia.org While the importance of these studies for characterizing the biological activity of compounds like lignans is recognized, specific detailed data on this compound's binding and activation profile at particular receptors were not extensively found in the available search results.

Preclinical In Vivo Studies of this compound: Efficacy and Mechanistic Investigations

Preclinical in vivo studies are essential to evaluate the potential therapeutic efficacy of a compound in living organisms and to investigate its mechanisms of action within a more complex biological system. sciencegate.appnibn.go.jp These studies are conducted in relevant animal models that recapitulate aspects of human diseases. nih.govmdpi.comjax.orgbioivt.com

Development of Relevant Animal Models for Disease Pathologies

The development and utilization of appropriate animal models are critical for preclinical research. These models can be spontaneous, genetically modified, or experimentally induced to mimic specific disease conditions observed in humans. uj.edu.pllibretexts.orgnih.govjax.orgbioivt.com The choice of animal model depends on the disease being studied and the specific research questions being addressed. jax.orgfda.gov While animal models are widely used in the study of various diseases, including those potentially targeted by compounds like lignans, specific details on the development or use of particular animal models specifically for studying this compound's efficacy were not detailed in the search results.

Pharmacodynamic Endpoints and Biomarker Discovery

Pharmacodynamic (PD) endpoints are measures that indicate a compound's biological activity and response in vivo. nih.govresearchgate.netnih.govnih.gov These endpoints can include biochemical markers, physiological changes, or effects on disease progression. nih.govresearchgate.net Biomarkers are measurable indicators that can be used to assess the state of a disease or the effect of a treatment. nih.govjax.orgslideshare.netcatapult.org.uk The discovery and validation of relevant biomarkers are crucial for monitoring the effects of a compound in preclinical and clinical studies. nih.govnih.gov While the concept of PD endpoints and biomarkers is integral to preclinical efficacy studies, specific PD endpoints or biomarkers directly linked to this compound's activity in vivo were not prominently featured in the search results.

Structure Activity Relationship Sar and Enshicine Analogue Design

Identification of Pharmacophores and Key Structural Determinants for Enshicine Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The identification of a compound's pharmacophore is a critical step in understanding its mechanism of action and in designing more potent analogues.

For this compound, there is no published research that specifically identifies its pharmacophores or delineates the key structural determinants responsible for any potential biological activity. Such studies would typically involve techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and the generation of pharmacophore models based on a series of active compounds. The absence of this foundational data makes it impossible to detail the specific molecular features of this compound that are crucial for its activity.

Rational Design and Chemical Synthesis of this compound Analogues

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and an active compound's SAR to design and synthesize new, more effective molecules. This process can involve modifying the lead compound's scaffold or its functional groups to enhance activity, selectivity, or pharmacokinetic properties.

There are no available scientific reports detailing the rational design or chemical synthesis of this compound analogues. The synthesis of analogues is a standard procedure in medicinal chemistry to explore the SAR of a lead compound. The lack of such studies for this compound means that there is no data on how structural modifications would impact its biological effects.

Comparative SAR Analysis of this compound with Other Lignans (B1203133) from Schisandra Species

The genus Schisandra is a rich source of various lignans, many of which have been studied for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.gov A comparative SAR analysis of this compound with other well-characterized Schisandra lignans, such as schisandrin (B1198587) B or gomisin A, would provide valuable insights into the structural features that confer specific activities within this class of compounds.

However, no such comparative studies involving this compound have been published. Research on other Schisandra lignans has provided some general SAR insights, for instance, highlighting the importance of the dibenzocyclooctadiene scaffold and the nature and position of substituents on the aromatic rings for their biological activity. Without direct comparative data, any discussion on this compound's SAR relative to its chemical cousins would be purely speculative.

Computational Chemistry and Molecular Modeling for SAR Elucidation and Prediction

Computational chemistry and molecular modeling are powerful tools used to investigate SAR, predict the activity of new compounds, and elucidate the interactions between a ligand and its biological target at a molecular level. nih.govnih.govnih.gov Techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling are routinely employed in drug discovery.

A search of the scientific literature reveals no computational studies specifically focused on this compound. Such studies would be instrumental in predicting its potential biological targets, understanding its binding mode, and guiding the design of novel analogues. The absence of any molecular modeling data for this compound further underscores the nascent stage of research concerning this particular compound.

Future Directions and Emerging Research Avenues for Enshicine

Integration of Omics Technologies for Comprehensive Enshicine Target Identification

The complexity of biological systems necessitates sophisticated approaches for identifying the precise molecular targets of compounds like this compound. Integrating multi-omics technologies is emerging as a transformative strategy in drug discovery, offering a holistic perspective on disease mechanisms and therapeutic opportunities nygen.iomdpi.comnih.gov. This approach combines data from various molecular layers, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to provide a more complete picture than single-omics studies alone nygen.iomdpi.com.

By integrating multi-omics data, researchers can gain deeper insights into the intricate interplay between different molecular components within a biological system nygen.io. For this compound research, this could involve analyzing how the compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) simultaneously. This integrated analysis can help to pinpoint the specific proteins, enzymes, or pathways that this compound interacts with or modulates. Integrating genomics and transcriptomics, for instance, can reveal associations between genetic variations and changes in gene expression induced by this compound, aiding in the identification of potential drug targets mdpi.com.

Furthermore, single-cell multi-omics sequencing can provide a high-resolution view of how this compound affects individual cells, which is crucial for understanding its effects in heterogeneous cell populations or complex tissues mdpi.com. This can improve the accuracy of identifying specific cell types that are responsive to this compound and detecting subtle changes that might be missed in bulk omics analysis mdpi.com. Applying patient-centric omics mining strategies could also help identify therapeutic targets in a disease mechanism-centric manner, potentially leading to more personalized approaches to this compound research and application evotec.com.

Advanced In Silico Screening and Predictive Modeling for this compound Optimization

In silico screening and predictive modeling play a crucial role in modern drug discovery by enabling the rapid evaluation and optimization of compounds before extensive experimental work endava.com. For this compound, advanced computational methods can be employed to predict its interactions with potential biological targets, assess its pharmacokinetic properties, and design optimized analogs with improved efficacy or specificity.

Molecular docking simulations, a common in silico technique, can predict how this compound binds to the active sites of target proteins, providing insights into its potential mechanisms of action biorxiv.org. Advanced approaches involve iterative screening strategies and the use of multiple docking programs to enhance the accuracy of predicting molecular interactions and binding affinities biorxiv.org.

Predictive modeling, often utilizing machine learning and artificial intelligence (AI), can forecast various properties of this compound and its derivatives, such as absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential toxicity endava.comnih.gov. While challenges exist due to the need for sufficient training data, advancements in AI, including generative AI, can help overcome data limitations by creating synthetic datasets that mimic real-world data, thereby improving the accuracy of predictions endava.com. Consensus models, which combine predictions from multiple in silico models, can further enhance predictive capabilities and expand the range of chemical space covered frontiersin.org. These computational tools can significantly accelerate the process of identifying promising this compound analogs for further experimental validation and optimizing the compound's properties for specific therapeutic applications.

Exploration of this compound's Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of bioactive compounds can often be enhanced when used in combination with other agents, leading to synergistic effects where the combined outcome is greater than the sum of individual effects mdpi.com. Exploring the synergistic potential of this compound with other bioactive compounds, both natural and synthetic, represents a significant avenue for future research.

Investigating synergistic combinations could lead to the development of novel therapeutic strategies with improved efficacy and potentially reduced dosages of individual components, which might help minimize potential side effects mdpi.com. Research has demonstrated the benefits of exploring synergistic effects of natural compound combinations in various health contexts, such as in combating infections and managing metabolic disorders frontiersin.orgfrontiersin.org.

For this compound, future studies could focus on identifying compounds that enhance its known activities, such as its inhibitory effects on cancer cells nih.govmdpi.com. This could involve screening libraries of natural products or synthetic compounds in combination with this compound to identify synergistic interactions. Understanding the mechanisms underlying these synergistic effects, which could involve interactions at the level of receptors, enzymes, or signaling pathways, is crucial for rational design of effective combinations mdpi.com. Research into synergistic effects of plant-derived bioactive compounds against microorganisms also highlights the potential for this compound in combination therapies nih.gov.

Development of Advanced Research Tools and Methodologies for this compound Studies

Advancing the understanding and application of this compound necessitates the continuous development and application of sophisticated research tools and methodologies. These tools encompass a wide range of techniques for isolation, characterization, biological evaluation, and mechanistic studies of this compound.

Improved isolation and purification techniques are essential to obtain high-purity this compound from its natural sources or through synthesis, which is critical for accurate biological testing. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are vital for the comprehensive structural characterization and confirmation of this compound and its metabolites.

For biological evaluation, the development of more predictive in vitro and in vivo models that accurately mimic human disease conditions relevant to this compound's potential applications is crucial. This includes advanced cell culture systems, organ-on-a-chip models, and genetically engineered animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.